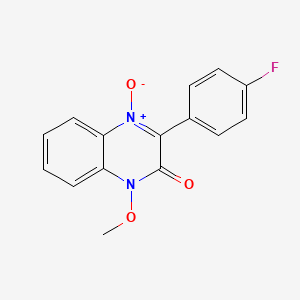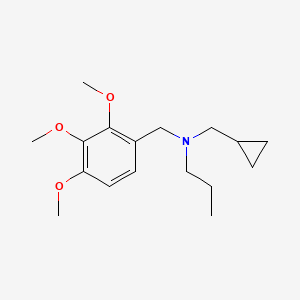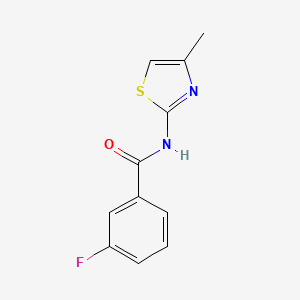![molecular formula C11H8BrClN2O2 B5848975 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol](/img/structure/B5848975.png)
2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol, also known as BCI, is a synthetic compound that has been extensively studied for its various biological properties. BCI is a phenol derivative that has been shown to exhibit potent antitumor and antimicrobial activities. In
Mécanisme D'action
The exact mechanism of action of 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol is not fully understood. However, it has been proposed that 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol may inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting protein kinases, 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol may disrupt the growth and proliferation of cancer cells. 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has also been shown to disrupt bacterial cell membrane integrity, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects
2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has also been shown to inhibit the expression of various genes that are involved in cancer cell growth and proliferation. In addition, 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has been shown to disrupt bacterial cell membrane integrity, which may contribute to its antimicrobial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol in lab experiments is its potent antitumor and antimicrobial activities. 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has been shown to exhibit activity against a variety of cancer cell lines and bacteria. Another advantage is that 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol is a synthetic compound, which means that it can be easily synthesized and purified. However, one of the limitations of using 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol's activity.
Orientations Futures
There are several future directions for research on 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol. One area of research is to further elucidate its mechanism of action. Understanding how 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol works at the molecular level may lead to the development of more specific and effective drugs. Another area of research is to explore the potential of 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Additionally, research could focus on the development of new synthetic analogs of 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol with improved activity and selectivity.
Méthodes De Synthèse
The synthesis of 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol involves the reaction of 5-methyl-3-isoxazolecarboxaldehyde with 2-bromo-4-chloro-6-nitrophenol in the presence of sodium borohydride. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to obtain the final product, 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol. The synthesis of 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has been extensively studied for its various biological properties. It has been shown to exhibit potent antitumor and antimicrobial activities. 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has also been shown to exhibit antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
2-bromo-4-chloro-6-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2/c1-6-2-10(15-17-6)14-5-7-3-8(13)4-9(12)11(7)16/h2-5,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNXLQPVVHOLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N=CC2=C(C(=CC(=C2)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)

![N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5848941.png)





![N-[2-(aminocarbonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5848995.png)
